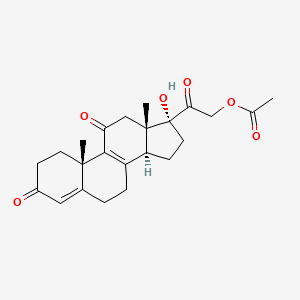
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione is a synthetic steroid compound It is characterized by its complex structure, which includes multiple hydroxyl groups and a unique arrangement of double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Addition of an acetyl group to the hydroxyl group at the 21st position.
Formation of Double Bonds: Introduction of double bonds at the 4th and 8th positions through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve the desired modifications on the steroid nucleus. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can result in saturated steroids.
Aplicaciones Científicas De Investigación
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control.
Mecanismo De Acción
The mechanism of action of 21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can result in anti-inflammatory and immunosuppressive effects, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 17,21-Dihydroxypregn-4-ene-3,11,20-trione
- 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione
- 9,21-Dihydroxy-20-methyl-pregna-4-en-3-one
Uniqueness
21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties. Its acetyl group at the 21st position and the presence of double bonds at the 4th and 8th positions differentiate it from other similar steroid compounds.
Propiedades
Fórmula molecular |
C23H28O6 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
[2-[(10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,17,28H,4-9,11-12H2,1-3H3/t17-,21-,22-,23-/m0/s1 |
Clave InChI |
BHCIJKNFADQBEV-ZMVGRULKSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)C3=C2CCC4=CC(=O)CC[C@@]43C)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3=C2CCC4=CC(=O)CCC43C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


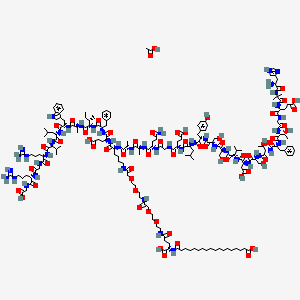
![1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)

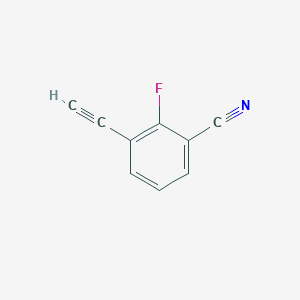

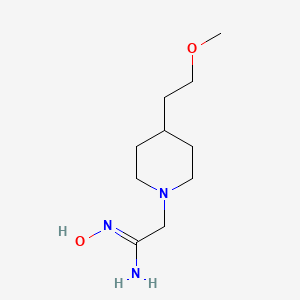
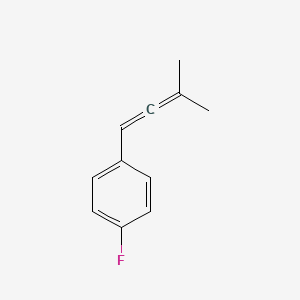
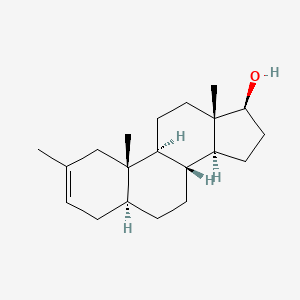
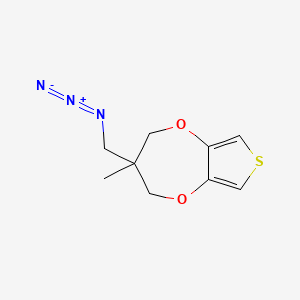

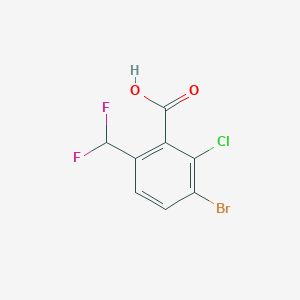
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
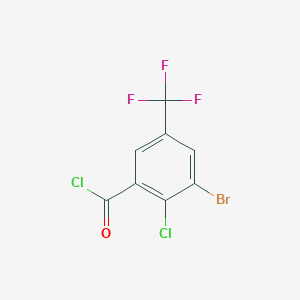
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
